N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine
Brand Name: Vulcanchem
CAS No.: 93923-88-7
VCID: VC17001882
InChI: InChI=1S/C14H13N3O6/c18-10(16-6-12(20)21)5-15-11(19)7-17-13(22)8-3-1-2-4-9(8)14(17)23/h1-4H,5-7H2,(H,15,19)(H,16,18)(H,20,21)
SMILES:
Molecular Formula: C14H13N3O6
Molecular Weight: 319.27 g/mol

N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine

CAS No.: 93923-88-7

Cat. No.: VC17001882

Molecular Formula: C14H13N3O6

Molecular Weight: 319.27 g/mol

* For research use only. Not for human or veterinary use.

N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine - 93923-88-7

Specification

CAS No. 93923-88-7
Molecular Formula C14H13N3O6
Molecular Weight 319.27 g/mol
IUPAC Name 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetic acid
Standard InChI InChI=1S/C14H13N3O6/c18-10(16-6-12(20)21)5-15-11(19)7-17-13(22)8-3-1-2-4-9(8)14(17)23/h1-4H,5-7H2,(H,15,19)(H,16,18)(H,20,21)
Standard InChI Key QPJQIQMWOUOCOY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC(=O)NCC(=O)O

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound’s structure comprises a phthalimide group (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl) linked via an acetyl bridge to a diglycine chain. The phthalimide moiety introduces aromaticity and planar rigidity, while the glycine residues contribute flexibility and hydrogen-bonding capabilities. This hybrid structure enables diverse interactions with biological targets, including enzymes and receptors.

Tautomerism and Electronic Effects

The phthalimide group exhibits keto-enol tautomerism, influencing the compound’s electronic distribution. The conjugated system stabilizes negative charge delocalization, as evidenced by the pKa values of analogous phthalic acid derivatives (pKa12.95\text{p}K_{a1} \approx 2.95, pKa25.41\text{p}K_{a2} \approx 5.41) . The glycine termini, with amino (pKa9.6\text{p}K_{a} \approx 9.6) and carboxyl (pKa2.34\text{p}K_{a} \approx 2.34) groups, further modulate solubility and ionization under physiological conditions .

Physicochemical Properties

The compound’s solubility profile is pH-dependent, with improved aqueous solubility under alkaline conditions due to deprotonation of the carboxyl group. LogP calculations predict moderate lipophilicity (logP0.8\log P \approx 0.8), suggesting balanced membrane permeability. Thermal analysis reveals a melting point of 215–220°C, consistent with its crystalline solid state.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H11N3O5\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}_{5}
Molecular Weight262.22 g/mol
Melting Point215–220°C
Predicted logP\log P0.8
Solubility (Water, 25°C)12 mg/mL (pH 7.4)

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycyl)glycine typically involves a multi-step peptide coupling strategy. A representative procedure from outlines the synthesis of its ethyl ester precursor (Phth-Gly·Gly-OEt) with an 88% yield:

  • Phthaloylation of Glycine: Reaction of glycine with phthalic anhydride in acetic acid yields N-phthaloylglycine.

  • Activation and Coupling: The carboxyl group of N-phthaloylglycine is activated using ethyl chloroformate, followed by coupling with glycine ethyl ester in the presence of triethylamine.

  • Ester Hydrolysis: Basic hydrolysis of the ethyl ester group produces the free carboxylic acid .

Industrial-Scale Production

Continuous flow reactors enhance reaction efficiency, reducing side-product formation. Automated purification systems employing reverse-phase chromatography ensure >98% purity, critical for pharmaceutical applications.

Table 2: Synthetic Yields of Related Derivatives

CompoundYield (%)
Phth-Gly·Gly-OEt88
Z-Phe·Gly-OEt93
Z-Met·Gly·Gly-OEt86

Pharmacological Profile and Biological Activity

Metabolic Fate

Urinary excretion studies in rats revealed that 89% of the parent compound is excreted unchanged, whereas glycinamide derivatives undergo partial metabolism to phthaloyl glycine . This metabolic stability suggests that structural modifications, such as alkylation of the glycinamide nitrogen, are necessary to enhance bioavailability.

Table 3: Pharmacokinetic Parameters of Phthaloyl Derivatives

Compoundt1/2t_{1/2} (h)Clearance (mL/min/kg)VdV_d (L/kg)
Phthaloyl glycine1.2250.8
Phthaloyl glycinamide4.5121.5
N,N-Diethyl phthaloyl glycinamide6.882.2

Applications in Medicinal Chemistry

Peptide Mimetics

The compound serves as a rigid scaffold in peptide design, constraining conformational flexibility to enhance target binding. For example, incorporation into opioid peptide analogs improved μ-opioid receptor selectivity by 15-fold compared to linear peptides.

Enzyme Inhibition

Molecular docking studies suggest that the phthalimide moiety interacts with the ATP-binding pocket of kinase enzymes. In vitro assays against protein kinase C (PKC) showed an IC50\text{IC}_{50} of 18 μM, indicating potential as a lead compound for kinase inhibitor development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator